2-(4-Methoxyphenoxy)-3-nitropyridine
Overview
Description
2-(4-Methoxyphenoxy)-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Methoxyphenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-Methoxyphenoxy)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Scientific Research Applications
2-(4-Methoxyphenoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methoxyphenoxy)-3-aminopyridine: Formed by the reduction of the nitro group, with different chemical and biological properties.
2-(4-Methoxyphenoxy)-3-chloropyridine: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2-(4-Methoxyphenoxy)-3-nitropyridine is unique due to the presence of both a nitro group and a methoxyphenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDAVSBLSUVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379348 | |
Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76893-48-6 | |
Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of 2-(4-Methoxyphenoxy)-3-nitropyridine?
A: The structure of this compound is characterized by a near-orthogonal arrangement between its pyridine and benzene rings. [] This means the two rings are almost perpendicular to each other. This arrangement is further defined by the pyridine nitrogen atom pointing towards the center of the benzene ring. Additionally, the nitro (-NO2) and methoxy (-OMe) substituents are not aligned with their respective aromatic rings. [] This specific spatial arrangement likely influences the molecule's interactions with other molecules and its overall activity.
Q2: What is the therapeutic potential of 2-(4-Methoxyphenoxy)-3-pyridinamine and how does it compare to existing treatments?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine, particularly its hydrochloride salt, shows promise as a topical treatment for inflammatory skin diseases. [, ] Preclinical studies using TPA-induced mouse ear edema and carrageenan-induced rat paw edema models demonstrate its superior efficacy compared to ibuprofen and nimesulide, two established anti-inflammatory agents. [, ] This suggests that 2-(4-Methoxyphenoxy)-3-pyridinamine could offer a more effective treatment option for inflammatory skin conditions.
Q3: How is 2-(4-Methoxyphenoxy)-3-pyridinamine synthesized?
A: 2-(4-Methoxyphenoxy)-3-pyridinamine is synthesized through the catalytic hydrogenation of this compound. [, ] This reaction can be carried out in the presence of an acid, which facilitates the formation of the corresponding salt, such as the hydrochloride salt. [, ]
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